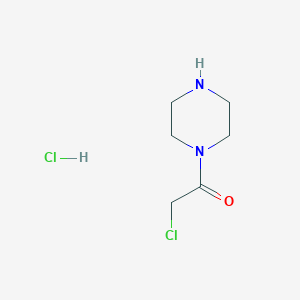

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSGQQGODBSVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374062 | |

| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145222-00-0 | |

| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145222-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with 2-chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:

Piperazine+2-Chloroacetyl chloride→2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperazine derivatives.

Reduction: Formation of 2-chloro-1-(piperazin-1-yl)ethanol.

Oxidation: Formation of 2-chloro-1-(piperazin-1-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities.

Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key compounds compared :

Analysis :

- Tetrazole Derivatives : The introduction of an aryl-tetrazole group (e.g., compounds 22–28 in ) replaces the chloro group, enabling interactions with biological targets like enzymes or receptors. Tetrazole’s aromaticity and hydrogen-bonding capacity may enhance binding affinity .

- Quinoline Derivatives: The 7-chloroquinoline substituent () confers anticancer activity, as demonstrated in vitro against MCF-7 and PC3 cell lines. Quinoline’s planar structure likely intercalates with DNA or inhibits kinases .

- Aryl and Hydroxyphenyl Groups : Phenyl () and 4-hydroxyphenyl () substituents modulate lipophilicity and solubility. The phenyl group enhances membrane permeability, while the -OH group improves aqueous solubility but may reduce metabolic stability .

Reaction Conditions :

Physicochemical Properties

- Solubility: Chloroethanone derivatives are generally lipophilic, but hydroxyphenyl () and pyrimidinyl () groups introduce polarity.

- Reactivity: The chloro group enables further substitutions (e.g., amination in ), while tetrazole or quinoline moieties direct downstream functionalization.

Biological Activity

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a piperazine derivative characterized by a chloroacetyl functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C6H12Cl2N2O, with a molecular weight of approximately 199.08 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The structural characteristics of this compound are significant for its biological activity. The presence of the piperazine ring is common in many bioactive molecules and is known to influence various pharmacological effects. The chloro group attached to the ethanone moiety enhances its reactivity and potential interactions with biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H12Cl2N2O | Piperazine ring with a chloro group |

| 2-Chloro-N-(piperidin-1-yl)acetamide | C6H12ClN3O | Contains a piperidine ring instead of piperazine |

| 2-Chloro-N-(4-methylpiperazin-1-yl)acetamide | C7H14ClN3O | Methyl substitution on the piperazine ring |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effects on various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific mechanisms underlying its antimicrobial activity remain unclear but may involve enzyme inhibition or disruption of bacterial cell wall synthesis .

Antichlamydial Activity

In related studies, compounds similar to this compound have shown selective activity against Chlamydia species. For instance, derivatives were tested for their ability to reduce chlamydial inclusion numbers in infected cells, indicating potential as a starting point for developing new antichlamydial drugs .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating various biochemical pathways. Similar compounds have been shown to influence monoamine neurotransmitter systems, which could suggest a role in treating mood disorders and other central nervous system conditions.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the piperazine structure have been explored to improve antimicrobial efficacy against specific pathogens .

Example Study

In one study, researchers synthesized several derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity compared to the parent compound .

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution between piperazine derivatives and α-chlorinated ketones. For example, analogs like 2-chloro-1-(4-(3-chlorophenyl)piperazin-1-yl)ethanone are prepared by reacting substituted piperazines with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, yielding 42–69% after purification .

Purity Validation:

- NMR Spectroscopy : Key signals include δ ~4.02 ppm (CH2Cl) and piperazine proton resonances between δ 3.1–3.8 ppm .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms >95% purity.

Basic: How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018 for refinement) resolves bond lengths and angles. For example, the analog 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone exhibits:

| Parameter | Value |

|---|---|

| C-Cl bond length | 1.789 Å |

| Piperazine ring | Chair conformation |

| Torsion angles | 178.2° (C-Cl) |

| Crystallographic data should be deposited in the Cambridge Structural Database (CSD) . |

Advanced: How do reaction conditions (e.g., pH, solvent) influence the stereoselective reduction of analogous α-chloro ketones?

Enzymatic reduction of α-chloro ketones (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone ) by Acinetobacter sp. is pH-sensitive. Experimental data show:

| pH | Yield (%) | ee (%) |

|---|---|---|

| 6.0 | 32.1 | 99.9 |

| 7.6 | 56.2 | 99.9 |

| Optimal activity occurs in phosphate buffer (pH 7.6, 0.1 M), where ionic strength (0.05–0.2 M) has negligible impact on stereoselectivity . |

Advanced: How can conflicting NMR data between synthetic batches be resolved?

Discrepancies in proton splitting patterns (e.g., δ 3.17–3.12 ppm for piperazine protons) may arise from residual solvents or tautomeric equilibria. Mitigation strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion).

- COSY/HSQC : Assigns coupling networks and resolves overlapping signals.

- Crystallographic Cross-Validation : Compare experimental bond angles with SC-XRD data to rule out structural anomalies .

Advanced: What computational methods predict the reactivity of the α-chloro ketone moiety in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Electrostatic Potential Maps : Highlight electrophilic sites (Cl: -0.45 e⁻).

- Transition State Barriers : For SN2 reactions with amines (ΔG‡ ~25 kcal/mol).

Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes with catalytic serine residues) .

Advanced: How is polymorphism analyzed for hydrochloride salts of this compound?

Techniques include:

- Powder XRD : Identifies distinct lattice patterns (e.g., monoclinic vs. orthorhombic).

- DSC/TGA : Detects hydrate formation (endothermic peaks at 110–120°C).

- Solvent Screening : Recrystallization from ethanol/water vs. acetonitrile reveals stability differences .

Advanced: What strategies optimize the stability of this compound under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.